molecular formula C10H20O B1605750 2-Methylnonan-3-one CAS No. 5445-31-8

2-Methylnonan-3-one

Cat. No.: B1605750
CAS No.: 5445-31-8
M. Wt: 156.26 g/mol
InChI Key: OPZBFCHDGBPBRJ-UHFFFAOYSA-N
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Description

2-Methylnonan-3-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known as hexyl isopropyl ketone. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnonan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methylnonanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of nonane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often employ continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 2-methylnonanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols, often under acidic or basic catalysis.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 2-Methylnonanol.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

2-Methylnonan-3-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    3-Nonanone: Another ketone with a similar structure but without the methyl group at the second position.

    2-Methyl-3-octanone: A ketone with a shorter carbon chain.

    2-Methyl-3-decanone: A ketone with a longer carbon chain.

Uniqueness: 2-Methylnonan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position influences its reactivity and interactions with other molecules, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-methylnonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-7-8-10(11)9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBFCHDGBPBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202852
Record name 2-Methylnonan-3-one
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5445-31-8
Record name 2-Methyl-3-nonanone
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Record name 2-Methylnonan-3-one
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Record name 2-Methyl-3-nonanone
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Record name 2-Methylnonan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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